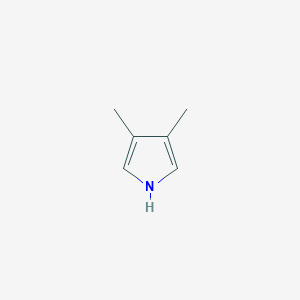

3,4-dimethyl-1H-pyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-7-4-6(5)2/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOWGWQOFZNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87106-17-0 | |

| Record name | 1H-Pyrrole, 3,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87106-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70415920 | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-51-5 | |

| Record name | 3,4-Dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DIMETHYLPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dimethyl 1h Pyrrole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Pyrrole (B145914) Core

The construction of the 3,4-dimethyl-1H-pyrrole ring can be achieved through several established and modern synthetic strategies. These methods range from classical condensation reactions to cycloadditions and multi-component approaches, each offering distinct advantages in terms of substrate scope and efficiency.

Paal-Knorr Synthesis and its Adaptations for this compound

The Paal-Knorr synthesis is a cornerstone in pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.org This method is widely employed due to its simplicity and generally high yields. rgmcet.edu.in For the synthesis of this compound, the required precursor is 3,4-dimethylhexane-2,5-dione.

The reaction mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyl groups. wikipedia.org Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org

The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives. organic-chemistry.org A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote the condensation, with many modern adaptations focusing on greener and more environmentally friendly conditions. rgmcet.edu.in

Table 1: Representative Conditions for Paal-Knorr Synthesis of Dialkyl-Pyrroles

| Precursor | Amine Source | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dimethylhexane-2,5-dione | Ammonium acetate | Acetic acid | Reflux | Good to Excellent (estimated) |

| 2,5-Hexanedione (B30556) | Benzylamine | Water | 100 | 92 |

| 2,5-Hexanedione | Aniline | Water | 100 | 85 |

| 2,5-Hexanedione | Various amines | Sc(OTf)₃ (1 mol%) | 30-60 | 89-98 |

| 2,5-Hexanedione | Various amines | Saccharin/Solvent-free | 80 | 82-96 |

Diels-Alder Reactions in Pyrrole Synthesis

A highly efficient route to this compound utilizes a Diels-Alder reaction. researchgate.net This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. researchgate.net In the synthesis of this compound, 2,3-dimethyl-1,3-butadiene (B165502) serves as the diene. researchgate.net

A notable adaptation of this strategy involves the reaction of 2,3-dimethylbutadiene with sulfinylcarbamic acid methyl ester, which is prepared in situ from methyl carbamate, thionyl chloride, and pyridine. researchgate.net This cycloaddition is followed by subsequent transformations to yield the final pyrrole product. This elegant two-step synthesis provides a direct entry to the 3,4-dimethylated pyrrole core. researchgate.net

Table 2: Diels-Alder Approach to this compound

| Diene | Dienophile Precursors | Key Intermediate | Final Product |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Methyl carbamate, Thionyl chloride, Pyridine | 2-Ethoxycarbonyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine-1-oxide | This compound |

Vilsmeier-Haack Formylation for Pyrrole-2-carbaldehydes

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). quimicaorganica.orgchemtube3d.com

This electrophilic substitution reaction occurs preferentially at the α-position (C2 or C5) of the pyrrole ring due to the greater stabilization of the intermediate carbocation through resonance. onlineorganicchemistrytutor.compearson.com For this compound, this reaction would introduce a formyl group at the 2-position, yielding this compound-2-carbaldehyde. The initial product is an iminium salt, which is subsequently hydrolyzed during workup to afford the aldehyde. ijpcbs.com These resulting pyrrole-2-carbaldehydes are versatile intermediates for further functionalization.

Table 3: General Conditions for Vilsmeier-Haack Formylation of Pyrroles

| Pyrrole Substrate | Reagents | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|

| This compound | DMF, POCl₃ | Dichloromethane or excess DMF | 0 to RT | This compound-2-carbaldehyde |

| Pyrrole | DMF, POCl₃ | Dichloromethane | Low | Pyrrole-2-carbaldehyde |

Multi-component Reactions for Functionalized Pyrroles

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as a highly efficient strategy for the synthesis of complex molecules. rsc.org Several MCRs have been developed for the synthesis of polysubstituted and functionalized pyrroles. orientjchem.org These reactions are particularly attractive due to their atom economy, operational simplicity, and the ability to generate molecular diversity. semnan.ac.ir

The synthesis of the this compound core and its derivatives is often achieved through such multicomponent methodologies. citedrive.com These reactions can involve the condensation of amines, dicarbonyl compounds, and other suitable building blocks to construct the pyrrole ring in a single step. For instance, a four-component reaction involving two primary amines, diketene, and nitrostyrene (B7858105) can yield highly functionalized pyrrole derivatives. rsc.org

Table 4: Representative Multi-component Synthesis of a Tetra-substituted Pyrrole

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

|---|---|---|---|---|

| Primary Amine | 1,3-Dicarbonyl Compound | α-Haloketone | Base/Solvent | Polysubstituted Pyrrole |

| Arylamine | Dialkyl but-2-ynedioate | Phenyl glyoxal (B1671930) monohydrate | Ethanol | Functionalized Pyrrole |

Electrochemical Synthesis of Pyrrole Monomers

Electrochemical methods are prominently used for the polymerization of pyrrole and its derivatives to form conducting polymers. nih.govrsc.org The electrochemical synthesis of the this compound monomer itself is less common; however, this monomer is a key component in the electrochemical synthesis of copolymers with tailored properties. researchgate.net

The electrochemical copolymerization of pyrrole with this compound allows for the modification of the resulting polymer's properties. researchgate.net The methyl groups at the 3- and 4-positions block the cross-linking that can occur at the β-carbons during electropolymerization, leading to polymers with altered mechanical and electrochemical characteristics, such as increased electrochemical creep. researchgate.net The polymerization is typically carried out in an electrolyte solution containing the monomers and a supporting salt. nih.gov

Table 5: Conditions for Electrochemical Copolymerization of Pyrrole and this compound

| Monomers | Electrolyte/Solvent | Electrode | Polymerization Method | Resulting Polymer |

|---|---|---|---|---|

| Pyrrole, this compound | LiClO₄ in Propylene Carbonate | Platinum | Potentiostatic or Galvanostatic | P(Py-co-3,4-DMP) |

| Pyrrole, this compound | Tetrabutylammonium perchlorate (B79767) in Acetonitrile | Indium Tin Oxide | Cyclic Voltammetry | P(Py-co-3,4-DMP) |

Functionalization Strategies for this compound Derivatives

Once the this compound core is synthesized, further functionalization can be achieved to introduce a variety of substituents, enabling the synthesis of a diverse range of derivatives. The reactivity of the pyrrole ring is dictated by its electron-rich nature.

Electrophilic aromatic substitution is the most common functionalization pathway for pyrroles. onlineorganicchemistrytutor.com Due to the directing effect of the nitrogen atom, electrophiles preferentially attack the α-positions (C2 and C5). pearson.com In this compound, both α-positions are available for substitution. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. study.com

Functionalization at the nitrogen atom is another important strategy. The pyrrolic nitrogen can be deprotonated with a suitable base to form the pyrrolide anion, which is a potent nucleophile. nih.gov This anion can then react with various electrophiles, such as alkyl halides (N-alkylation) or acyl chlorides (N-acylation), to yield N-substituted derivatives. rsc.orgorganic-chemistry.org This approach allows for the introduction of a wide range of functional groups at the N1 position. organic-chemistry.org

Table 6: Overview of Functionalization Strategies for this compound

| Reaction Type | Reagents | Position of Functionalization | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | C2 | 2-Formyl derivative |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C2 | 2-Acyl derivative |

| Bromination | Br₂ in CCl₄ | C2, C5 | 2,5-Dibromo derivative |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N1 | N-Alkyl derivative |

| N-Acylation | Base (e.g., NaH), Acyl chloride | N1 | N-Acyl derivative |

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions, which are electronically activated by the nitrogen atom. The presence of methyl groups at the C3 and C4 positions further enhances the electron density of the ring, making this compound highly reactive towards electrophiles.

Vilsmeier-Haack Formylation: This reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings. organic-chemistry.orgquimicaorganica.orgijpcbs.comwikipedia.orgyoutube.com For this compound, the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is expected to proceed regioselectively at the vacant α-positions (C2 and C5) to yield this compound-2-carbaldehyde or this compound-2,5-dicarbaldehyde, depending on the stoichiometry of the reagents. organic-chemistry.orgquimicaorganica.orgijpcbs.comwikipedia.orgyoutube.com The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich pyrrole ring. Subsequent hydrolysis of the resulting iminium salt affords the aldehyde. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group into the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nsf.govorganic-chemistry.orgmdpi.comyoutube.com Given the high reactivity of the pyrrole ring, milder Lewis acids are often sufficient. The acylation of this compound is anticipated to occur at the C2 position to yield a 2-acyl-3,4-dimethyl-1H-pyrrole. The resulting acylpyrrole is less reactive than the starting material, which helps to prevent further acylation. organic-chemistry.org

Nucleophilic Addition Reactions of Pyrrole Carbaldehydes

The carbonyl group of pyrrole carbaldehydes, such as this compound-2-carbaldehyde, is susceptible to nucleophilic attack. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglibretexts.orgudel.edulibretexts.org A pyrrole carboxaldehyde can be homologated by one carbon through a Wittig reaction with a phosphonium (B103445) ylide, such as methoxymethylenetriphenylphosphorane (Ph₃P=CH(OMe)). This reaction would convert the formyl group of a derivative like tert-butyl 3-(3-(allyloxy)-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate into a vinyl ether, which can then be hydrolyzed under mild conditions to yield the corresponding homologated aldehyde. clockss.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) and Steric Considerations

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.govlibretexts.org This methodology can be applied to halogenated this compound derivatives to introduce aryl, heteroaryl, or vinyl substituents.

The success of the Suzuki-Miyaura coupling can be influenced by steric hindrance. In the case of this compound derivatives, the methyl groups at the C3 and C4 positions can exert steric effects, particularly on reactions at the adjacent C2 and C5 positions. For a coupling involving a 2-bromo-3,4-dimethyl-1H-pyrrole, the methyl group at C3 could sterically hinder the approach of the bulky palladium catalyst and the organoboron reagent to the reaction center. This steric hindrance can affect the rate and yield of the reaction. researchgate.net Careful selection of the palladium catalyst, ligands, and reaction conditions is often necessary to overcome these steric challenges.

Oxidation and Reduction Reactions of Functional Groups

Functional groups attached to the this compound ring can be modified through oxidation and reduction reactions to access a wider range of derivatives.

Oxidation: The selective oxidation of functional groups on the pyrrole ring can be challenging due to the electron-rich nature of the heterocycle, which makes it susceptible to oxidation itself. However, under controlled conditions, specific transformations are possible. For instance, the methyl groups on the pyrrole ring could potentially be oxidized to formyl or carboxylic acid groups using strong oxidizing agents, although this may require protection of the pyrrole ring to prevent its degradation.

Reduction: A variety of functional groups on the pyrrole ring can be selectively reduced. For example, a nitro group on the pyrrole ring can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metals in acidic media (e.g., zinc in acetic acid). wikipedia.orgcommonorganicchemistry.comchemistryviews.orgresearchgate.net This transformation is valuable for introducing an amino functionality, which can serve as a handle for further derivatization. Similarly, a formyl group on the pyrrole ring can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). An example of this is the reduction of tert-butyl 3-(3-(allyloxy)-3-oxopropyl)-4-formyl-1H-pyrrole-2-carboxylate to the corresponding alcohol. clockss.org

Formation of Schiff Bases and Hydrazones

The carbonyl group of this compound carbaldehydes serves as an excellent electrophile for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.

Schiff Bases: The reaction of a pyrrole-2-carbaldehyde with a primary amine, typically in the presence of an acid catalyst, leads to the formation of an imine, also known as a Schiff base. researchgate.netresearchgate.netasianpubs.orgjetir.orgekb.eg For example, the condensation of pyrrole-2-carbaldehyde with anilines, such as 4-methoxyaniline, readily forms the corresponding N-((1H-pyrrol-2-yl)methylene)aniline derivative. researchgate.netasianpubs.org This reaction is generally applicable to this compound-2-carbaldehyde.

Hydrazones: Hydrazones are formed through the condensation of an aldehyde or ketone with a hydrazine (B178648). nih.govnih.govaston.ac.uknih.govminarjournal.com The reaction of a formyl pyrrole, such as 2,4-dimethyl-3-formyl-5-carbethoxy pyrrole, with a hydrazide like isonicotinic acid hydrazide (isoniazid) in a suitable solvent such as ethanol, leads to the formation of the corresponding hydrazone. This methodology is applicable to this compound-2-carbaldehyde and its derivatives for the synthesis of various hydrazones.

Synthesis of Pyrrole Carboxamides and Carbohydrazides

Pyrrole carboxamides and carbohydrazides are important derivatives with potential biological activities.

Pyrrole Carboxamides: A facile, one-pot, high-yielding reaction has been described for the synthesis of substituted this compound-2-carboxamides. This method provides a direct route to these amide derivatives. researchgate.net Amides can also be synthesized from the corresponding carboxylic acids by activation with a coupling agent followed by reaction with an amine. nih.gov

Pyrrole Carbohydrazides: Substituted this compound-2-carbohydrazide analogues can also be synthesized through high-yielding, one-pot reactions. researchgate.net A common method for the synthesis of carbohydrazides is the hydrazinolysis of the corresponding ester. For instance, ethyl this compound-2-carboxylate can be reacted with hydrazine hydrate (B1144303) to yield this compound-2-carbohydrazide. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| Ethyl this compound-2-carboxylate | Hydrazine hydrate | This compound-2-carbohydrazide | Hydrazinolysis |

| This compound-2-carboxylic acid | Amine, Coupling agent | This compound-2-carboxamide | Amidation |

Synthesis of Pyrrole Dicarboxylic Acid Esters

Pyrrole dicarboxylic acid esters are versatile intermediates in organic synthesis. The Knorr pyrrole synthesis is a classical and effective method for the preparation of substituted pyrroles, including dicarboxylic acid esters.

The synthesis of diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate can be achieved via a one-pot Knorr pyrrole synthesis. ccspublishing.org.cn This method typically involves the reaction of an α-amino-ketone with a β-ketoester. In a modified approach, ethyl acetoacetate (B1235776) can be reacted with sodium nitrite (B80452) in the presence of acetic acid and zinc powder to generate the necessary intermediates in situ, leading to the formation of the desired pyrrole dicarboxylate. ccspublishing.org.cn

| Reactants | Reagents | Product | Synthetic Method |

| Ethyl acetoacetate | Sodium nitrite, Acetic acid, Zinc powder | Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate | Knorr pyrrole synthesis |

Green Chemistry Approaches in this compound Synthesis

Use of Environmentally Benign Solvents

One of the cornerstones of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. pensoft.net Water and ionic liquids have emerged as promising media for the synthesis of pyrroles.

Water as a Solvent:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Paal-Knorr condensation, a classical method for pyrrole synthesis, can be effectively carried out in water. organic-chemistry.org For instance, the synthesis of N-substituted pyrroles has been achieved in water using a catalytic amount of iron(III) chloride, offering good to excellent yields under mild conditions. organic-chemistry.org This approach avoids the use of hazardous organic solvents and simplifies the work-up procedure.

Ionic Liquids (ILs):

Ionic liquids are salts with low melting points that are often considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netdeakin.edu.au They can function as both the solvent and the catalyst in pyrrole synthesis. researchgate.netresearchgate.net For example, the ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO4) has been successfully used as a catalyst and reaction medium for the condensation of 1,4-diketones with amines to form polysubstituted pyrroles. researchgate.net The use of ILs can lead to high yields, shorter reaction times, and a cleaner product formation. researchgate.net Furthermore, the reusability of the ionic liquid after the reaction adds to the economic and environmental benefits of this method. researchgate.net

| Green Solvent | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Water | Iron(III) chloride | Non-toxic, economical, mild reaction conditions, simple work-up. | organic-chemistry.org |

| Ionic Liquid ([bmim]HSO4) | Acts as both solvent and catalyst | Recyclable, high yields, replaces hazardous organic solvents, easy work-up. | researchgate.net |

| Ionic Liquid ([HMIM]HSO4) | Used with ultrasonic irradiation | Improved yields and selectivity, simple product isolation. | researchgate.net |

Energy-Efficient Synthesis Methods

Reducing energy consumption is another key principle of green chemistry. Microwave irradiation and ultrasound assistance are two techniques that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating methods. pensoft.netconicet.gov.ar

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become a popular tool for green chemistry. pensoft.net The application of microwave irradiation can dramatically reduce reaction times for pyrrole synthesis from hours to minutes. pensoft.netarkat-usa.org For example, the Clauson-Kaas pyrrole synthesis, which traditionally requires refluxing in acetic acid, can be completed in 10 to 30 minutes under microwave conditions. arkat-usa.org Solvent-free microwave-assisted synthesis of N-substituted pyrroles has also been reported, further enhancing the green credentials of the method by eliminating the need for a solvent altogether. pensoft.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. researchgate.netsci-hub.se Ultrasound irradiation has been employed for the synthesis of pyrrole derivatives at room temperature, offering a mild and efficient procedure. researchgate.net For instance, the synthesis of N-substituted pyrroles from 2,5-hexanedione and amines has been effectively catalyzed by an acidic ionic liquid under ultrasonic irradiation, resulting in good yields and short reaction times. researchgate.net This method is considered simple, safe, eco-friendly, and low-cost. researchgate.netsci-hub.se

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | 10 - 30 minutes | Rapid heating, reduced reaction times, higher yields, can be performed solvent-free. | pensoft.netarkat-usa.org |

| Ultrasound Assistance | Short reaction times at room temperature | Mild conditions, improved yields and selectivity, energy-efficient. | researchgate.netresearchgate.netresearchgate.net |

Use of Heterogeneous and Reusable Catalysts

For the synthesis of pyrrole derivatives, various heterogeneous catalysts have been explored, including nanoparticles and molecular sieves. bohrium.comnih.gov For example, a magnetic nanomaterial-immobilized Lewis acidic ionic liquid has been developed as a catalyst for the ultrasound-mediated synthesis of pyrroles. researchgate.net A key advantage of this catalyst is its easy recovery using an external magnet, allowing for multiple reuses without a significant loss of catalytic performance. researchgate.net Similarly, molecular sieves have been used as a synthetic catalyst for the preparation of aryl pyrrole derivatives, offering a simple procedure with high yields. bohrium.com

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Magnetic Nanomaterial-Immobilized Ionic Liquid | Ultrasound-mediated synthesis | Easily recoverable with a magnet, reusable without significant loss of activity. | researchgate.net |

| Molecular Sieves (Zeolite 3 Å) | Coupling reaction of ketoximes | Environmentally benign, simple procedure, high yields. | bohrium.com |

Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 1h Pyrrole Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3,4-dimethyl-1H-pyrrole compounds, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The two methyl groups at the C3 and C4 positions are chemically equivalent, as are the two protons on the pyrrole (B145914) ring at the C2 and C5 positions. This results in distinct signals for the methyl protons, the pyrrolic C-H protons, and the pyrrolic N-H proton.

Similarly, the ¹³C NMR spectrum displays a reduced number of signals due to molecular symmetry. Separate resonances are observed for the equivalent methyl carbons, the C3/C4 carbons to which they are attached, and the C2/C5 carbons.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methyl (2 x -CH₃) | ~1.9-2.0 |

| Pyrrolic (H-2, H-5) | ~6.4-6.5 | |

| Pyrrolic (N-H) | ~7.5-8.0 (broad) | |

| ¹³C | Methyl (2 x -CH₃) | ~12-13 |

| Pyrrolic (C-3, C-4) | ~117-118 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic processes such as tautomerism. researchgate.netnih.gov In substituted pyrroles, prototropic tautomerism can occur, involving the migration of the N-H proton. While this compound exists predominantly in one tautomeric form, VT-NMR can be employed to study the kinetics of proton exchange.

As the temperature of the sample is increased, the rate of chemical exchange between different environments can increase. nih.gov If two tautomers were in slow exchange at a low temperature, they would show separate sets of signals. Upon heating, these signals would broaden, eventually merge into a single broad peak at the coalescence temperature, and then sharpen into a single time-averaged signal at higher temperatures. jst-ud.vn This analysis allows for the determination of the thermodynamic parameters of the equilibrium. nih.gov

Two-dimensional (2D) NMR experiments are essential for confirming the precise atomic connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. sdsu.edu In a COSY spectrum of this compound, cross-peaks would be expected between the N-H proton and the adjacent C-H pyrrolic protons (H-2/H-5), confirming their proximity. Weak, long-range coupling might also be observed between the pyrrolic C-H protons and the methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments reveal direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com For this compound, an HSQC spectrum would show a cross-peak correlating the methyl proton signal with the methyl carbon signal, and another cross-peak correlating the pyrrolic C-H proton signal with the C-2/C-5 carbon signal.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons | Type of Correlation |

|---|---|---|---|

| COSY | N-H | H-2, H-5 | ³J (H-N-C-H) |

| HSQC | -CH₃ | -CH₃ | ¹J (C-H) |

| H-2, H-5 | C-2, C-5 | ¹J (C-H) | |

| HMBC | -CH₃ | C-3, C-4 | ²J (H-C-C) |

| -CH₃ | C-2, C-5 | ³J (H-C-C-C) | |

| H-2, H-5 | C-3, C-4 | ²J (H-C-C) |

Mass Spectrometry (MS) and LC-MS/MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org

For this compound, the molecular formula is C₆H₉N, corresponding to a molecular weight of approximately 95.14 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the spectrum would show a prominent molecular ion peak (M⁺˙) at m/z = 95. Due to the stability of the aromatic pyrrole ring, this molecular ion peak is expected to be the base peak (the most intense peak in the spectrum). researchgate.net

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for substituted pyrroles involve the loss of small, stable neutral molecules or radicals. nih.gov Predicted fragmentation patterns for this compound include:

Loss of a methyl radical ([M - 15]⁺): Cleavage of a methyl group to form a stable ion at m/z = 80.

Loss of hydrogen cyanide ([M - 27]⁺): A characteristic fragmentation of nitrogen-containing heterocycles, leading to a peak at m/z = 68.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing small, polar nitrogen-containing heterocycles in complex mixtures. nih.govmdpi.comnih.gov The compound would first be separated from the matrix using a suitable LC method, such as mixed-mode or hydrophilic interaction liquid chromatography (HILIC), which are effective for polar analytes. nih.govresearchgate.net The separated compound then enters the mass spectrometer, where the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z = 96) is selected and fragmented to produce a characteristic pattern of product ions, enabling highly selective and sensitive quantification. mdpi.com

Differentiation of Regioisomers

The differentiation of this compound from its other dimethylpyrrole regioisomers (e.g., 2,3-, 2,4-, 2,5-, and N,2-dimethylpyrrole) is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The key to this differentiation lies in the unique symmetry of the 3,4-dimethyl substituted isomer.

Due to a plane of symmetry passing through the nitrogen atom and bisecting the C3-C4 bond, the this compound molecule possesses equivalent methyl groups (at C3 and C4) and equivalent α-hydrogens (at C2 and C5). This symmetry simplifies its ¹H and ¹³C NMR spectra, resulting in a smaller number of distinct signals compared to its less symmetrical isomers. researchgate.netscielo.br

For instance, in the ¹H NMR spectrum of this compound, one would expect to observe:

A single resonance for the six protons of the two equivalent methyl groups.

A single resonance for the two equivalent α-protons on the pyrrole ring.

A signal for the N-H proton.

In contrast, an unsymmetrical isomer like 2,3-dimethylpyrrole would exhibit distinct signals for each of its methyl groups and each of its ring protons, leading to a more complex spectrum. The concerted application of one-dimensional and two-dimensional NMR experiments can be used for complete resonance assignment. nih.gov

Table 1: Expected Number of NMR Signals for Dimethylpyrrole Isomers This table is illustrative and based on molecular symmetry. Actual spectra may be more complex due to spin-spin coupling.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into the electronic transitions within the molecule. The absorption of UV radiation by organic molecules promotes electrons from a ground state to a higher energy excited state. libretexts.org For pyrrole and its derivatives, the most significant electronic transitions are π → π* (pi to pi antibonding) transitions, which involve the promotion of electrons from π bonding molecular orbitals to π* antibonding molecular orbitals. cutm.ac.inyoutube.com

These π → π* transitions are characteristic of molecules containing conjugated systems, such as the pyrrole ring, and typically result in strong absorption bands in the UV region. libretexts.orgcutm.ac.in The presence of the two methyl groups on the pyrrole ring acts as an auxochrome, which can cause a small shift in the wavelength of maximum absorption (λmax) compared to the unsubstituted pyrrole.

While the spectrum of the parent this compound is not detailed in the provided sources, related compounds demonstrate these principles. For example, a derivative incorporating an iminopyrrolyl group, which extends the conjugated system, displays an intense broad absorption at 474 nm, assigned to an n–π* transition. nih.gov The energy required for these transitions, and thus the λmax, is sensitive to the molecular structure and solvent environment. tanta.edu.eg Theoretical calculations on pyrrole derivatives suggest that the primary absorption corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov Through the diffraction of X-rays by a single crystal, a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be elucidated.

Table 2: Representative Crystallographic Data for a this compound Derivative Data for ethyl 5-[(this compound-2-carboxylimino)- methyl]-3,4-dimethyl-1H-pyrrole. researchgate.net

Resolution of Tautomeric Forms and Steric Effects

X-ray crystallography plays a vital role in resolving structural ambiguities, such as identifying the dominant tautomeric form and analyzing steric effects. For this compound, the technique can definitively locate the hydrogen atom on the nitrogen, confirming the 1H-pyrrole tautomer as the stable form in the solid state.

Furthermore, crystallographic studies reveal the conformational consequences of steric interactions. The placement of the two methyl groups at the C3 and C4 positions influences the orientation of substituents at other positions on the ring and at the nitrogen atom. In the crystal structure of N-substituted pyrroles, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, the pyrrole and tosyl groups adopt a consistent conformation with specific torsion angles around the N—S and N—C bonds to minimize steric strain. iucr.org The analysis of intermolecular interactions, such as C—H⋯O hydrogen bonds, also shows how the methyl groups can influence crystal packing. iucr.orgmdpi.com These detailed structural insights are essential for understanding the relationship between molecular structure and material properties.

Table of Mentioned Compounds

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 1h Pyrrole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. spectroscopyonline.com DFT methods are routinely used to calculate a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, which together determine the molecule's stability, reactivity, and spectroscopic signatures. dergipark.org.trconicet.gov.ar

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined by calculating forces on the atoms and adjusting their positions until a true minimum on the potential energy surface is found. nih.gov This process yields key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For accurate thermochemical predictions, these optimized geometries are crucial. nih.gov

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. spectroscopyonline.comnih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. Comparing these theoretical spectra with experimental data allows for detailed structural assignments. researchgate.net

Table 1: Representative Data from DFT Geometry Optimization and Frequency Calculations The following table illustrates the typical output of DFT calculations. Specific values for 3,4-dimethyl-1H-pyrrole are not available in the cited literature, so representative parameters are shown.

| Parameter Type | Description | Example Value |

|---|---|---|

| Geometrical | ||

| Bond Length | C-N bond in the pyrrole (B145914) ring | ~ 1.38 Å |

| Bond Length | C=C bond in the pyrrole ring | ~ 1.37 Å |

| Bond Angle | C-N-C angle in the ring | ~ 109° |

| Vibrational | ||

| N-H Stretch | Vibration of the N-H bond | ~ 3500 cm⁻¹ |

| C-H Stretch | Vibration of the C-H bonds on the methyl groups | ~ 2950 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. conicet.gov.ar

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive. These energy values are also used to calculate global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity. conicet.gov.ar

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Description |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which are crucial for understanding molecular stability. dergipark.org.trconicet.gov.ar NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. For aromatic systems like pyrrole, significant stabilization energies often arise from π → π* and lone pair (LP) → π* transitions, confirming the presence of strong electron delocalization within the ring. ijcce.ac.ir

To identify the most reactive sites within a molecule, local reactivity descriptors are used. The Fukui function is a powerful tool for this purpose, as it indicates how the electron density at a specific point in the molecule changes with the addition or removal of an electron. semanticscholar.org This allows for the prediction of sites susceptible to electrophilic attack (where an electron is accepted), nucleophilic attack (where an electron is donated), and radical attack. semanticscholar.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. semanticscholar.org It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials. The MEP map is invaluable for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). biointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions.

Computational studies have explored derivatives of this compound as inhibitors for various biological targets, particularly enzymes involved in microbial pathogenesis. The binding affinity is typically reported as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The analysis also reveals specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the receptor's active site.

Sterol 14α-demethylase (CYP51)

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netnih.gov It is a primary target for azole antifungal drugs. Molecular docking studies have shown that this compound-2-carboxamide and carbohydrazide (B1668358) analogues can effectively bind to the active site of this enzyme. These studies suggest that the compounds can inhibit the enzyme, potentially avoiding the side effects associated with direct interaction with the catalytic heme iron, a common issue with existing antifungal agents. researchgate.net

Enoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR)

Enoyl-acyl carrier protein (ACP) reductase (InhA) is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Dihydrofolate reductase (DHFR) is another key enzyme involved in nucleotide synthesis. Compounds that can inhibit both enzymes are promising candidates for new antitubercular drugs. nih.gov Docking studies on derivatives containing a 2,5-dimethyl-1H-pyrrole core (structurally related to the 3,4-dimethyl isomer) have been performed. nih.govplos.org These studies revealed that the compounds can bind to the active sites of both InhA and DHFR, identifying key interactions that contribute to their inhibitory activity. nih.govresearchgate.net For instance, interactions with the TYR158 residue and the NAD+ cofactor are often crucial for binding to InhA. nih.gov

Table 3: Summary of Molecular Docking Studies on Dimethyl-1H-Pyrrole Derivatives

| Compound Class | Biological Target | Key Findings & Interacting Residues | Source(s) |

|---|---|---|---|

| This compound-2-carboxamide/carbohydrazide analogues | Sterol 14α-demethylase (CYP51) | Compounds bind spontaneously in the enzyme's access channel, suggesting inhibitory potential against fungal pathogens like Aspergillus fumigatus. | researchgate.net |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives | Enoyl ACP Reductase (InhA) | Compounds form hydrogen bonds with key residues like TYR158 and the NAD+ cofactor, indicating a potential mechanism for antitubercular activity. | nih.govnih.gov |

Prediction of Inhibitory Mechanisms

Computational techniques, especially molecular docking, are instrumental in predicting how a molecule like this compound or its derivatives might interact with and inhibit a biological target, such as an enzyme. This method simulates the binding of a ligand (the small molecule) into the active site of a protein, predicting its preferred orientation and binding affinity.

A key example involves a study on novel substituted this compound-2-carboxamide and carbohydrazide analogues designed as potential antifungal agents. nih.gov To elucidate their mechanism of action, molecular docking studies were performed with the enzyme sterol 14α-demethylase, a critical enzyme in the fungal cell membrane biosynthesis pathway. The simulations revealed that these compounds could bind effectively within the enzyme's active site. nih.gov Specifically, the docking results indicated a highly spontaneous binding ability within the access channel, away from the catalytic heme iron of the enzyme. This predicted binding mode suggested that the compounds act as inhibitors of the enzyme, disrupting fungal cell wall integrity. nih.gov This prediction is significant because it also suggests that these derivatives might avoid the deleterious side effects associated with direct interaction with the heme iron, a common issue with existing antifungal agents. nih.gov

Similarly, theoretical modeling has been applied to other pyrrole-containing structures to describe their binding properties and inhibitory mechanisms. For instance, docking studies on N-substituted 3,4-pyrroledicarboximides were used to understand their inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and are responsible for the inhibitory activity. nih.govmdpi.com In another example, molecular docking was used to investigate how 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives could act as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, important targets for antitubercular agents. nih.govsemanticscholar.org

These computational predictions of inhibitory mechanisms are crucial for rational drug design, allowing scientists to modify chemical structures to enhance binding affinity and selectivity for a specific target, thereby increasing potency and reducing potential side effects.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process.

In the context of pyrrole derivatives, QSAR studies have been effectively used to understand and predict their antioxidant activities. One such study focused on a series of 15 pyrrole derivatives and their ability to scavenge free radicals like the superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). nih.govresearchgate.net The researchers used quantum chemical calculations to determine various molecular descriptors (properties derived from the molecular structure) and then correlated them with the experimentally measured antioxidant activities. nih.gov

Two types of QSAR models were developed: a linear model using a genetic algorithm combined with multiple linear regression (GA-MLR) and a non-linear model using an artificial neural network (ANN). nih.govmdpi.com The GA-MLR models showed a good correlation, with a coefficient of determination (R²) greater than 0.8, indicating that over 80% of the variance in antioxidant activity could be explained by the molecular descriptors. nih.gov The ANN models performed even better, with R² values exceeding 0.9, demonstrating a high predictive capability. nih.govresearchgate.net

The key molecular descriptors identified as being influential in the antioxidant activity of these pyrrole derivatives were bond length, the energy of the Highest Occupied Molecular Orbital (HOMO), polarizability, and the logarithm of the partition coefficient (AlogP). nih.govresearchgate.net A lower HOMO-LUMO energy gap is often associated with higher reactivity and thus better antioxidant potential. researchgate.net These findings provide a quantitative framework for designing new pyrrole derivatives with enhanced antioxidant properties. nih.gov

The table below presents the experimental antioxidant activities for a set of pyrrole derivatives that were used to build the QSAR models.

| Compound | •OH Scavenging Activity (%) | O₂•⁻ Scavenging Activity (%) | DPPH• Scavenging Activity (%) |

| Cpd. 1 | >80 | - | - |

| Cpd. 2 | >80 | - | - |

| Cpd. 3 | >80 | >80 | - |

| Cpd. 7 | - | - | 76.04 |

| Cpd. 11 | - | - | 13.48 |

| Cpd. 12 | >80 | >80 | - |

| Cpd. 13 | >80 | - | - |

| Cpd. 14 | >80 | - | - |

| Cpd. 15 | >80 | - | - |

| (Data sourced from a study on 15 pyrrole derivatives, where specific values for some compounds were highlighted as being over 80% or as the highest/lowest in the set for DPPH• scavenging) researchgate.net |

Another application of QSAR in relation to pyrrole compounds involves predicting the formation of pyrrole adducts, which can be a mechanism of toxicity. For example, organic solvents that are metabolized to gamma-diketones can react with amine groups on proteins to form pyrrole adducts, leading to neurotoxicity. An in vitro QSAR study demonstrated a good correlation between the neurotoxic potency of these solvents and the quantitative production of pyrrole adducts.

These QSAR studies underscore the utility of computational modeling in understanding the biological activities of this compound and related compounds, providing predictive models that guide further research. nih.gov

Reactivity and Reaction Mechanisms of 3,4 Dimethyl 1h Pyrrole

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyrrole (B145914) ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.com In electrophilic aromatic substitution, the position of attack is determined by the stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion. For an unsubstituted pyrrole ring, electrophilic attack predominantly occurs at the α-positions (C2 or C5) rather than the β-positions (C3 or C4). onlineorganicchemistrytutor.compearson.com This preference is because the positive charge in the intermediate formed by α-attack can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge, which is a more stable arrangement compared to the two resonance structures possible for β-attack. onlineorganicchemistrytutor.com

In the case of 3,4-dimethyl-1H-pyrrole, the β-positions are occupied by methyl groups. Consequently, electrophilic aromatic substitution is exclusively directed to the available α-positions (C2 and C5). This substitution pattern leads to a high degree of regioselectivity, yielding 2-substituted or 2,5-disubstituted products. Common electrophilic substitution reactions such as halogenation, nitration, and formylation follow this predictable pattern. The Vilsmeier-Haack reaction, for instance, is a mild method for formylating electron-rich aromatic compounds and is highly effective for pyrroles, yielding aldehydes at the α-position. jk-sci.comorganic-chemistry.orgwikipedia.org

| Reaction | Reagents | Major Product(s) | Position of Substitution |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-2-carbaldehyde | C2 (α-position) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3,4-dimethyl-1H-pyrrole | C2 (α-position) |

| Nitration | HNO₃, Acetic Anhydride (B1165640) | 2-Nitro-3,4-dimethyl-1H-pyrrole | C2 (α-position) |

Influence of Methyl Groups on Reaction Pathways and Steric Hindrance

The two methyl groups at the C3 and C4 positions exert a significant influence on the reactivity of the pyrrole ring through both electronic and steric effects.

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This property increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to unsubstituted pyrrole. This enhanced nucleophilicity makes reactions possible under even milder conditions.

Steric Hindrance: The primary influence of the methyl groups is steric. By physically occupying the β-positions, they prevent electrophiles from attacking these sites. This steric blocking is the reason for the high regioselectivity observed in electrophilic substitution reactions, as discussed in the previous section. Furthermore, this steric hindrance prevents the cross-linking that can occur during the polymerization of unsubstituted pyrrole, which often involves reactions at the β-positions. This leads to polymers with a more defined, linear structure.

Acid-Base Chemistry and Tautomerism of the Pyrrole Nitrogen

The acid-base properties of this compound are centered on the nitrogen atom. The lone pair of electrons on the nitrogen is integral to the aromatic sextet of the pyrrole ring, which significantly reduces its availability to act as a base. Consequently, pyrroles are very weak bases. Protonation, when it does occur under strong acidic conditions, typically happens at a carbon atom (usually C2) rather than the nitrogen, as this preserves the aromaticity of the ring to a greater extent.

As an acid, the N-H proton of pyrrole is weakly acidic. The predicted pKa for this compound is approximately 17.60, indicating it is a very weak acid, similar to alcohols. chemicalbook.com It can be deprotonated by strong bases to form the corresponding pyrrolide anion.

Tautomerism in pyrroles involves the migration of a proton. The stable, aromatic form is 1H-pyrrole. Other non-aromatic tautomers, such as 2H-pyrrole and 3H-pyrrole, are significantly less stable because they lack the continuous ring of p-orbitals necessary for aromaticity. nih.gov For this compound, the presence of methyl groups at the 3 and 4 positions would further destabilize the non-aromatic 2H- and 3H-tautomers. Coordination to a metal center, however, has been shown to alter the relative stabilities of pyrrole tautomers, in some cases making the non-aromatic forms more accessible. datapdf.com

| Property | Value/Description |

|---|---|

| Predicted pKa (N-H) | ~17.60 chemicalbook.com |

| Basicity | Very weak base; protonation occurs on carbon to avoid disrupting aromaticity. |

| Stable Tautomer | 1H-pyrrole (aromatic) |

Polymerization Mechanisms to Form Polypyrroles

This compound can be polymerized, typically through electrochemical methods, to form poly(3,4-dimethylpyrrole). The generally accepted mechanism for the electropolymerization of pyrrole involves a multi-step process. rsc.org

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Coupling: Two radical cations couple to form a dicationic dimer.

Deprotonation: The dimer expels two protons to form a neutral bipyrrole.

Propagation: The bipyrrole is re-oxidized, and the process continues, leading to chain growth.

A critical feature of the polymerization of this compound is that the methyl groups at the β-positions block any coupling at these sites. As a result, polymerization can only proceed via α-α (C2-C5) linkages. This constraint eliminates the possibility of β-coupling, which is a source of structural defects and branching in unsubstituted polypyrrole. The resulting poly(3,4-dimethylpyrrole) is, therefore, a more linear and structurally regular polymer, which can lead to improved crystallinity and different electronic properties compared to standard polypyrrole.

Coordination Chemistry: Ligand Properties with Transition Metals

The pyrrole moiety can participate in coordination chemistry, acting as a ligand for transition metals. The nitrogen atom's lone pair, while involved in the aromatic system, can still coordinate to a metal center. The pyrrole ring itself can also engage in π-bonding with metals.

Derivatives of this compound have been synthesized to create specific ligands for transition metal complexes. For example, a ligand derived from 3,4-dimethylpyrrole-2-carbonyl has been used to synthesize complexes with copper (Cu), nickel (Ni), and zinc (Zn). researchgate.net In another instance, pyrrole-based PNP pincer ligands have been shown to coordinate with Group 4 metals like titanium (Ti), zirconium (Zr), and hafnium (Hf). nih.gov

The 3,4-dimethyl substitution pattern influences the ligand's properties in several ways:

Electronic Properties: The electron-donating methyl groups can enhance the electron density on the nitrogen atom, potentially strengthening its coordination to a metal center.

Steric Properties: The methyl groups introduce steric bulk, which can influence the geometry of the resulting metal complex and its stability. This can be used to control the coordination number and environment around the metal ion.

The ability to form stable complexes makes this compound and its derivatives useful building blocks in the design of catalysts and functional materials.

Advanced Applications of 3,4 Dimethyl 1h Pyrrole and Its Derivatives in Chemical Science

Building Blocks in Organic Synthesis

3,4-Dimethyl-1H-pyrrole serves as a versatile and valuable building block in organic synthesis due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. researchgate.netcitedrive.com This substituted pyrrole (B145914) is a key component in the synthesis of a variety of more complex molecules. researchgate.netcitedrive.com

Precursors for Complex Heterocyclic Compounds (e.g., Indoles, Pyrazoles, Pyrrolo-pyridazines)

Derivatives of this compound are utilized as precursors in the formation of various complex heterocyclic compounds. For instance, 1-substituted-2,5-dimethyl-3,4-pyrroledicarboxylic acid anhydrides, which are derived from a dimethyl-pyrrole core, can be used to prepare pyrrolo[3,4-d]pyridazinones.

In one example, a new ligand, 4-{(3,4-dimethylpyrrole-2-carbonyl)hydrazonomethyl}-3-methyl-1-phenylpyrazol-5-ol, was synthesized, demonstrating the integration of the 3,4-dimethylpyrrole moiety into a pyrazole (B372694) structure. researchgate.net This highlights its role as a foundational element for constructing more elaborate heterocyclic systems. The synthesis of indole (B1671886) derivatives has also been achieved starting from substituted pyrroles. For example, the total synthesis of lycogarubin C, an indole alkaloid, commenced from a polysubstituted pyrrole derivative, showcasing the utility of the pyrrole core in constructing the indole framework. nih.gov

Synthesis of Natural Products and Bioactive Molecules

The this compound scaffold is a recurring motif in a number of pharmacologically active substances and natural products. researchgate.netcitedrive.com Its presence in these molecules underscores its importance as a key structural component for biological activity. Pyrrole-containing compounds are recognized for their diverse therapeutic applications, including acting as anticancer, antimicrobial, and antiviral agents. nih.gov While the pyrrole ring, in general, is a fundamental constituent of many natural products, the specific 3,4-dimethyl substitution pattern contributes to the unique properties and biological interactions of the resulting molecules. researchgate.netcitedrive.comrsc.org

Porphyrin Building Blocks

Pyrroles are fundamental precursors in the synthesis of porphyrins, large macrocyclic compounds that are central to many biological processes. The condensation of pyrroles with aldehydes is a common method for creating the porphyrin framework. While general pyrrole is often used, substituted pyrroles like this compound can be employed to create porphyrins with specific substitution patterns on the periphery of the macrocycle. These peripheral groups can modulate the electronic properties, solubility, and biological activity of the resulting porphyrin. The synthesis of meso-substituted symmetric A4-porphyrins and trans-A2B2-porphyrins often involves a facile condensation of a pyrrole or dipyrromethane with an aldehyde.

Medicinal Chemistry and Pharmaceutical Development

The this compound nucleus and its derivatives are of significant interest in medicinal chemistry and have been extensively investigated for the development of new therapeutic agents. researchgate.netcitedrive.com The incorporation of this scaffold into larger molecules has led to the discovery of compounds with a wide range of biological activities.

Antimicrobial Agents (Antibacterial, Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. tandfonline.comresearchgate.net A variety of synthetic modifications to the this compound core have been explored to enhance its antimicrobial potency.

One such derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, isolated from the plant Datura metel, has shown in vitro antifungal activity against several species of Candida and Aspergillus. Another study reported the synthesis of new pyrrole derivatives, including those with oxadiazole and triazole moieties attached to a dimethyl-pyrrole core, which exhibited significant antimicrobial activity. researchgate.net For instance, one of the synthesized compounds with a triazole moiety showed high activity against Aspergillus niger. researchgate.net

Below is a table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Target Organism(s) | Observed Activity |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | MIC90 values ranging from 21.87 to 43.75 µg/mL |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | Proteus mirabilis (antibacterial), Aspergillus niger (antifungal) | Highly active against P. mirabilis and A. niger at 100 µg/mL |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(1,3,4-oxadiazole-2-thiol) | Micrococcus luteus (antibacterial), Candida albicans (antifungal) | Highly active against M. luteus and C. albicans at 100 µg/mL |

The antimicrobial effects of this compound derivatives are believed to be exerted through various mechanisms of action. One proposed mechanism is the disruption of the microbial cell membrane. The interaction of certain pyrrole derivatives with the cell membrane can lead to increased permeability and ultimately cell death. For instance, N-Mannich bases of pyrrolo[3,4-c]pyrrole (B14788784) have been shown to interact with and influence the properties of artificial cell membranes.

Another significant mechanism of action is the inhibition of essential metabolic pathways within the microbial cell. mdpi.com Some pyrrolamide derivatives have been found to target DNA gyrase, a crucial bacterial enzyme involved in DNA synthesis. mdpi.com By inhibiting this enzyme, these compounds effectively halt DNA replication and lead to cell death. Additionally, certain halogenated pyrroles have been observed to interfere with the synthesis of macromolecules in Gram-positive bacteria, further highlighting the role of metabolic pathway inhibition in their antimicrobial activity. nih.gov

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound derivatives is intricately linked to their molecular structure. The introduction of various substituents onto the pyrrole ring system allows for the modulation of their biological activity. For instance, the incorporation of heterocyclic moieties such as oxadiazole, triazole, and thiadiazole has been shown to yield compounds with significant antimicrobial properties. derpharmachemica.comresearchgate.net

A study involving the synthesis of several this compound derivatives revealed that specific structural features are crucial for their activity against various bacterial and fungal strains. derpharmachemica.comresearchgate.net For example, a derivative containing a 4-amino-4H-1,2,4-triazole-3-thiol moiety demonstrated high activity against Pseudomonas aeruginosa. derpharmachemica.comresearchgate.net In contrast, a derivative incorporating a 1,3,4-thiadiazol-2-amine group was highly effective against Staphylococcus epidermidis and the fungus Aspergillus niger. derpharmachemica.comresearchgate.net These findings underscore the importance of the specific heterocyclic ring system attached to the pyrrole core in determining the antimicrobial spectrum and potency. The presence of functional groups like thiols (SH) and amines (NH2) on these heterocyclic rings appears to be a key factor in their biological activity. researchgate.net

Further research has established that modifications to the substituents on the pyrrole ring can influence the antimicrobial profile. The structure-activity relationship (SAR) of these derivatives indicates that both the nature and position of the substituent groups play a vital role in their ability to inhibit microbial growth. researchgate.net For instance, the introduction of protonatable groups can enhance activity against Gram-negative bacteria, while diphenyl substituents tend to increase efficacy against Gram-positive bacteria. acs.org

| Derivative Moiety | Target Organism | Observed Activity |

|---|---|---|

| 4-amino-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | High |

| 1,3,4-thiadiazol-2-amine | Staphylococcus epidermidis | High |

| 1,3,4-thiadiazol-2-amine | Aspergillus niger | High |

Anticancer Properties and Apoptosis Induction

Pyrrole derivatives have attracted significant attention in oncology for their potential as anticancer agents. researchgate.net Numerous studies have demonstrated the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis, a form of programmed cell death, which is a critical target for cancer therapy. rsc.org

Research has shown that certain pyrrole-based compounds can arrest the cell cycle at different phases, leading to the inhibition of tumor cell proliferation. For example, a novel pyrrole derivative has been observed to induce cell cycle arrest in the G2/M phase. mdpi.com This disruption of the normal cell cycle progression can trigger apoptotic pathways, ultimately leading to cancer cell death.

The synthesis of new this compound-2,5-dione derivatives has yielded compounds with notable antiproliferative activity. mdpi.com Similarly, chalcone-imide derivatives based on a 3,4-dichloro-1H-pyrrole-2,5-dione scaffold have shown high activity against human liver and breast cancer cell lines. ekb.eg The structure-activity relationship of these compounds is a key area of investigation, with the goal of designing more potent and selective anticancer drugs. nih.gov

The anticancer activity of this compound derivatives is often mediated through their interaction with key signaling pathways that regulate cell growth and survival. Functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors, which play a crucial role in these pathways. nih.govresearchgate.net

For instance, some pyrrole derivatives have been found to inhibit receptor tyrosine kinases, which are critical for cell proliferation and angiogenesis. researchgate.net By blocking these kinases, the compounds can effectively halt the signaling cascades that promote cancer cell growth and survival.

Furthermore, studies have indicated that these derivatives can induce apoptosis by down-regulating anti-apoptotic proteins and activating caspases, which are key executioners of the apoptotic process. mdpi.com The ability of these compounds to modulate such fundamental cellular processes highlights their therapeutic potential.

In the context of melanoma, a particularly aggressive form of skin cancer, derivatives of this compound have shown promise. Novel 1-(5-(1H-benzo[d]imidazol-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives have been synthesized and investigated as potential inhibitors for melanoma treatment. nih.gov The design of these compounds is often based on scaffolds of existing drugs known to have anti-melanoma activity. nih.gov The indole ring, which consists of a pyrrole ring fused to a benzene (B151609) ring, is a key structural feature in many compounds with antitumor activity, including those targeting melanoma, through mechanisms such as apoptosis induction and kinase inhibition. nih.gov

Anti-inflammatory Agents

Derivatives of this compound have been extensively investigated for their anti-inflammatory properties. mdpi.com The pyrrole ring is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

Inflammation is a complex biological response mediated by a variety of soluble factors, including cytokines. sinobiological.com Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a crucial role in amplifying inflammatory reactions. mdpi.comsinobiological.com

Derivatives of this compound-2,5-dione have been shown to significantly inhibit the production of these pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). mdpi.com Specifically, certain derivatives demonstrated strong inhibition of IL-6 and TNF-α production, indicating their potential to modulate inflammatory responses at the cellular level. mdpi.com The ability to suppress these key inflammatory mediators is a significant attribute for potential anti-inflammatory drugs.

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.com COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Several 3,4-disubstituted pyrrole derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov In vitro enzymatic assays have confirmed the high inhibitory activity of certain pyrrole derivatives against COX-2, with some compounds showing greater potency than the reference drug indomethacin. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of the COX-2 enzyme, providing a basis for the rational design of more effective and selective inhibitors. nih.govmdpi.com

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Pyrrole 4 | COX-2 | 0.65 |

| Hybrid 5 | COX-2 | 0.55 |

| Indomethacin (Reference) | COX-2 | Higher than 0.65 |

Antioxidant and Neuroprotective Agents

Derivatives of this compound have emerged as a significant area of interest in the development of therapeutic agents for neurodegenerative diseases, where oxidative stress is a key pathological factor. The core structure of pyrrole is a versatile scaffold for creating compounds with potent antioxidant and neuroprotective effects. Research into novel pyrrole-based compounds has demonstrated their potential to mitigate the cellular damage caused by reactive oxygen species (ROS), a critical element in the progression of diseases like Alzheimer's.

The strategic design of these derivatives, often involving the incorporation of hydrazide-hydrazone moieties, has been shown to enhance their antioxidant capabilities. These compounds are being investigated for their ability to not only scavenge harmful free radicals but also to protect neuronal cells from various toxins. This dual action makes them promising candidates for multi-target therapies aimed at combating the complex nature of neurodegeneration.

Radical Scavenging Activity

The antioxidant activity of this compound derivatives is frequently evaluated through their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity is a key indicator of their potential to counteract oxidative stress in biological systems. The presence of an N-H group within the pyrrole ring is considered to contribute to their antioxidant properties.

Studies on various pyrrole derivatives have shown a direct correlation between their chemical structure and radical scavenging efficacy. For instance, the introduction of specific substituent groups can significantly enhance their ability to donate a hydrogen atom and neutralize free radicals. Research on pyrrolo[3,4-d]pyrimidine derivatives demonstrated that some compounds exhibit strong antioxidant activity, with IC50 values indicating their potency in scavenging DPPH radicals. For example, one such derivative showed an IC50 value of 33.0 µg/mL.

The mechanism behind this radical scavenging activity is often attributed to the electron-donating nature of the pyrrole ring, which is further influenced by the electronic effects of its substituents. Computational studies, alongside experimental assays, have been employed to understand the thermodynamics and kinetics of these scavenging reactions, providing insights into how these molecules interact with and neutralize harmful radicals like the hydroxyl radical (HO•).

Below is a table summarizing the radical scavenging activity of selected pyrrole derivatives from a study, highlighting their efficacy against different reactive oxygen species.

| Compound ID | •OH Scavenging (%) | O2•− Scavenging (%) | DPPH• Scavenging (%) |

| Cpd. 1 | >80 | - | - |

| Cpd. 2 | >80 | - | - |

| Cpd. 3 | >80 | High | - |

| Cpd. 7 | - | - | 76.04 |

| Cpd. 11 | - | - | 13.48 |

| Cpd. 12 | >80 | High | - |

| Cpd. 13 | >80 | - | - |

| Cpd. 14 | >80 | - | - |

| Cpd. 15 | >80 | - | - |

| Data sourced from a study on pyrrole derivatives and their radical scavenging activities, with percentages indicating the extent of scavenging at specific concentrations. |

Protection Against Neurotoxicity

Derivatives of this compound have shown significant promise in protecting nerve cells from toxins. In laboratory studies, these compounds have been effective in shielding neuronal cells from damage induced by oxidative stress. For example, certain pyrrole-based compounds provided strong protective effects in SH-SY5Y neuroblastoma cells at concentrations as low as 1 µM.